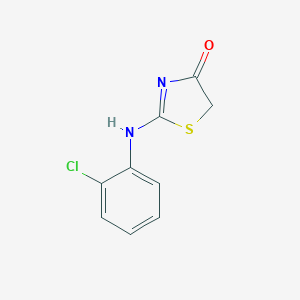

2-(2-chloroanilino)-1,3-thiazol-4-one

Description

2-(2-Chloroanilino)-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 2-chloroanilino group and at position 4 with a ketone moiety. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity. The compound serves as a precursor for synthesizing derivatives like Schiff bases, which exhibit antimicrobial and anticancer properties . Its synthesis typically involves condensation reactions, such as the Hantzsch method, where thiourea derivatives react with α-halo ketones or esters .

The 2-chloroanilino substituent introduces an electron-withdrawing group (EWG), enhancing the compound's reactivity and biological activity. Structural studies using X-ray crystallography (e.g., SHELX programs) confirm its planar thiazole ring and tautomeric behavior, which influence its interactions with biological targets .

Properties

Molecular Formula |

C9H7ClN2OS |

|---|---|

Molecular Weight |

226.68 g/mol |

IUPAC Name |

2-(2-chloroanilino)-1,3-thiazol-4-one |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |

InChI Key |

WSJNVJNVVOOKGP-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |

Isomeric SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |

Canonical SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Thiazol-4-one Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Derivatives with EWGs (e.g., Cl, NO₂) exhibit stronger antimicrobial activity due to increased electrophilicity. For example, para-chloro substituents improve inhibitory effects against bacteria compared to methoxy groups .

- Tautomerism: The base compound and its analogs (e.g., 2-(4-methoxyanilino) derivative) exhibit prototropic tautomerism, affecting hydrogen bonding and crystal packing .

Table 2: Antimicrobial Activity of Thiazol-4-one Derivatives

Mechanistic Insights:

- The 2-chloroanilino group disrupts bacterial cell membranes via hydrophobic interactions, while Schiff base derivatives inhibit enzyme activity by chelating metal ions .

- Bulky substituents (e.g., biphenyl) may reduce solubility but improve target binding affinity in anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.